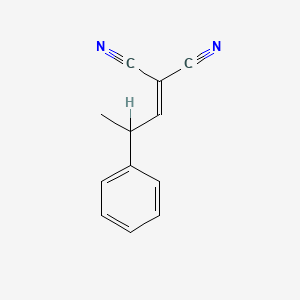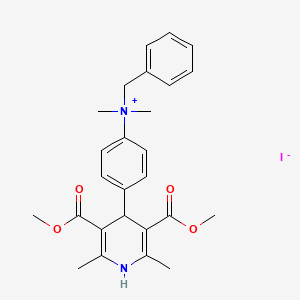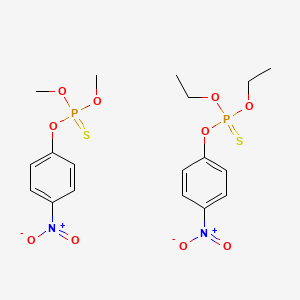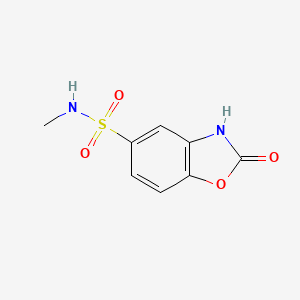![molecular formula C31H48NiO3S B13781956 Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]- CAS No. 67763-27-3](/img/structure/B13781956.png)
Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- is a complex nickel compound known for its unique chemical properties and applications. This compound is characterized by the presence of nickel coordinated with 2-propanol and a bisphenol ligand containing sulfur and bulky tert-octyl groups. It is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- typically involves the reaction of nickel salts with the corresponding ligands in the presence of 2-propanol. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex. The ligands, 2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenol], are synthesized separately and then reacted with nickel salts to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using nickel chloride or nickel sulfate as the nickel source. The ligands are added in stoichiometric amounts, and the reaction is carried out in a solvent such as 2-propanol under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: It can also be reduced, typically involving the reduction of the nickel center.
Substitution: Ligand substitution reactions are common, where the ligands coordinated to the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperature and inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) or nickel(0) species. Substitution reactions result in new nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymers and plastics.
Mecanismo De Acción
The mechanism of action of Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various substrates, facilitating chemical transformations. The bulky ligands provide steric protection, enhancing the stability and selectivity of the compound in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Nickel, (1-butanamine)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]-
- Nickel, [2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]-
Uniqueness
Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- is unique due to the presence of 2-propanol as a coordinating solvent, which influences its reactivity and stability. The bulky tert-octyl groups on the ligands also provide steric hindrance, making it distinct from other nickel complexes with similar ligands.
Propiedades
Número CAS |
67763-27-3 |
|---|---|
Fórmula molecular |
C31H48NiO3S |
Peso molecular |
559.5 g/mol |
Nombre IUPAC |
2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenolate;nickel(2+);propan-2-olate |
InChI |
InChI=1S/C28H42O2S.C3H7O.Ni/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6;1-3(2)4;/h11-16,29-30H,17-18H2,1-10H3;3H,1-2H3;/q;-1;+2/p-1 |
Clave InChI |
RCWBJBKRDIWPGN-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[O-].CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)

![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)









![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)

